![molecular formula C23H25N3O2 B2962059 N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide CAS No. 442671-63-8](/img/structure/B2962059.png)
N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide
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Description
N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
BenchChem offers high-quality N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiotonic Activity
N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide, a related compound, has been identified as a potent positive inotrope in dogs. This research suggests potential cardiotonic applications for similar compounds (Robertson et al., 1986).
Oxidation Studies
Studies on the oxidation of tetrahydro-1,4-benzodiazepine derivatives, closely related to the compound , provide insight into the chemical properties and potential pharmaceutical applications of these compounds (Ishizumi et al., 1975).
Synthesis of Derivatives
Research on the synthesis of derivatives like 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide demonstrates the versatility of these compounds in creating new pharmaceutical agents (Nguyen et al., 2018).
Antibacterial Activities
A study on the synthesis of similar compounds reports their evaluation for antibacterial activities. This indicates potential applications in developing new antimicrobial agents (Akbarzadeh et al., 2012).
CNS Activity Studies
Research comparing the pharmacological properties of substituted 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides with 1,4-benzodiazepinones suggests the central nervous system (CNS) activity of these compounds, highlighting their potential use in neuropharmacology (Fryer et al., 1982).
Stereoselective Pharmacological Effects
A study on a new 1,5-benzothiazepine derivative (CRD-401) demonstrates the stereospecific pharmacological effects of such compounds, indicating potential applications in developing enantiomer-specific drugs (Nagao et al., 1972).
properties
IUPAC Name |
N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14(27)24-16-10-8-15(9-11-16)22-21-19(12-23(2,3)13-20(21)28)25-17-6-4-5-7-18(17)26-22/h4-11,22,25-26H,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNSJZPEUBLDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide |
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